

Hypoglaunine A: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Hypoglaunine A*

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Abstract

Hypoglaunine A is a complex sesquiterpene pyridine alkaloid isolated from the root bark of *Tripterygium hypoglaucum*. This document provides a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of **Hypoglaunine A**. It includes a summary of its isolation, spectroscopic data, and a discussion of its potential as an antiproliferative agent. This guide is intended to serve as a comprehensive resource for researchers interested in the chemistry and therapeutic potential of this natural product.

Chemical Structure and Properties

Hypoglaunine A is a member of the sesquiterpene pyridine alkaloid family, characterized by a highly oxygenated dihydro- β -agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety.^[1]

Table 1: Physicochemical Properties of **Hypoglaunine A**

Property	Value	Source
Molecular Formula	C ₄₁ H ₄₇ NO ₂₀	[1]
Molecular Weight	873.81 g/mol	[1]
CAS Number	228259-16-3	[2]
Appearance	Amorphous powder	[1]
Optical Rotation	[α] _D ²⁵ -28.6° (c 0.42, CHCl ₃)	[1]

The structure of **Hypoglaunine A** was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

Stereochemistry

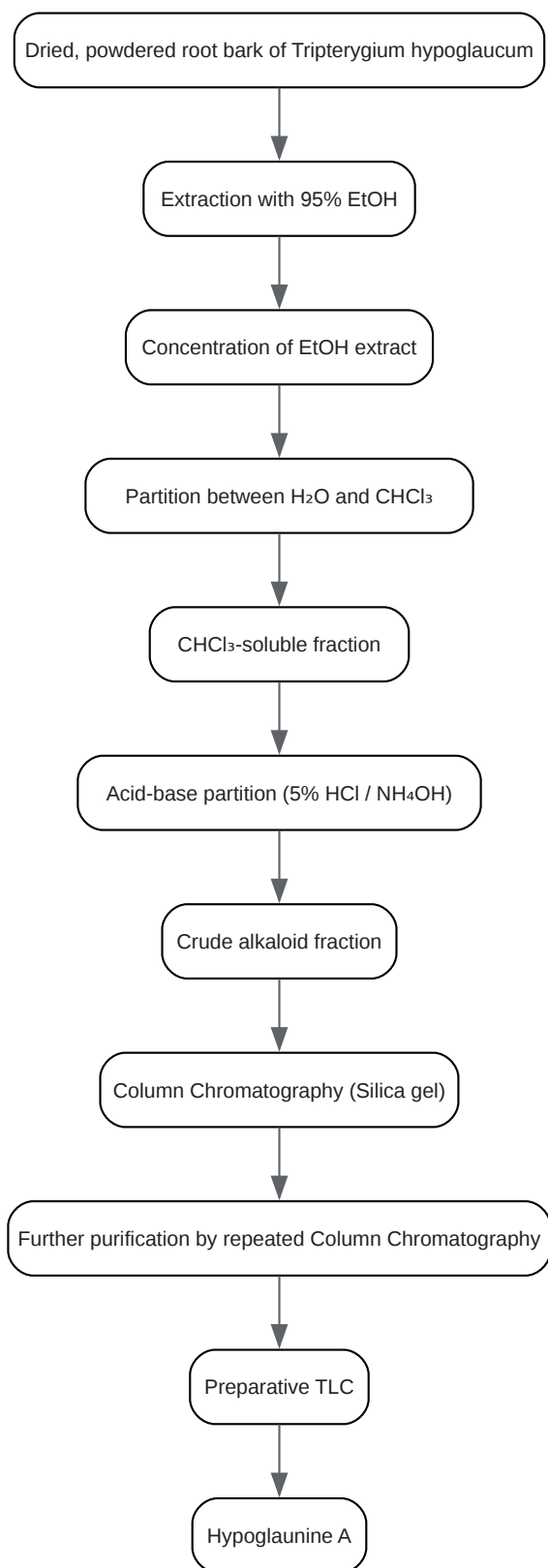
The intricate stereochemistry of **Hypoglaunine A** is a defining feature of this complex natural product. The relative stereochemistry of the sesquiterpenoid core was established through analysis of Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments.[1] The absolute configuration of related compounds has been determined using X-ray crystallography, providing a basis for assigning the stereochemistry of Hypoglaunine A.[3][4][5]

The IUPAC name for **Hypoglaunine A** is (1aR,2R,4S,4aR,6S,7S,7aS,8S,9R,9aS)-4,6,7,8,9-pentaacetoxy-1a,2,4,4a,6,7,7a,8,9,9a-decahydro-1a-hydroxy-2,8-dimethyl-spiro[oxireno[2,3-g]isoquinoline-5(1H),2'-[1][2]dioxolane]-3-carboxylic acid, 2-(acetyloxy)-1-(hydroxymethyl)ethyl ester.[1]

Experimental Protocols

Isolation of Hypoglaunine A

The isolation of **Hypoglaunine A** from the root bark of *Tripterygium hypoglaucum* was first reported by Duan et al. in 1998. The general workflow for isolation is as follows:[1]



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Figure 1: Isolation workflow for **Hypoglaunine A**.

Structure Elucidation

The structure of **Hypoglaunine A** was determined using a combination of spectroscopic techniques:[1]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry.

Spectroscopic Data

The following table summarizes the ^1H and ^{13}C NMR spectroscopic data for **Hypoglaunine A**, as reported by Duan et al. (1998).[1]

Table 2: ^1H and ^{13}C NMR Data for **Hypoglaunine A** (in CDCl_3)

Position	δC (ppm)	δH (ppm, J in Hz)
Sesquiterpenoid Core		
1	72.1	5.65 (d, 3.5)
2	70.3	5.30 (dd, 3.5, 2.5)
3	46.5	2.65 (d, 2.5)
4	82.5	-
5	77.8	5.98 (s)
6	39.8	2.95 (d, 4.0)
7	70.9	5.45 (dd, 4.0, 3.0)
8	74.2	5.75 (d, 3.0)
9	57.1	-
10	92.6	-
11	21.3	1.62 (s)
12	22.8	1.35 (s)
13	10.9	1.25 (s)
14	16.5	1.18 (d, 7.0)
15	67.5	4.85 (q, 7.0)
Pyridine Moiety		
2'	164.5	-
3'	128.9	8.25 (d, 8.0)
4'	138.1	7.45 (t, 8.0)
5'	126.8	8.15 (d, 8.0)
6'	150.2	-
7'	167.2	-

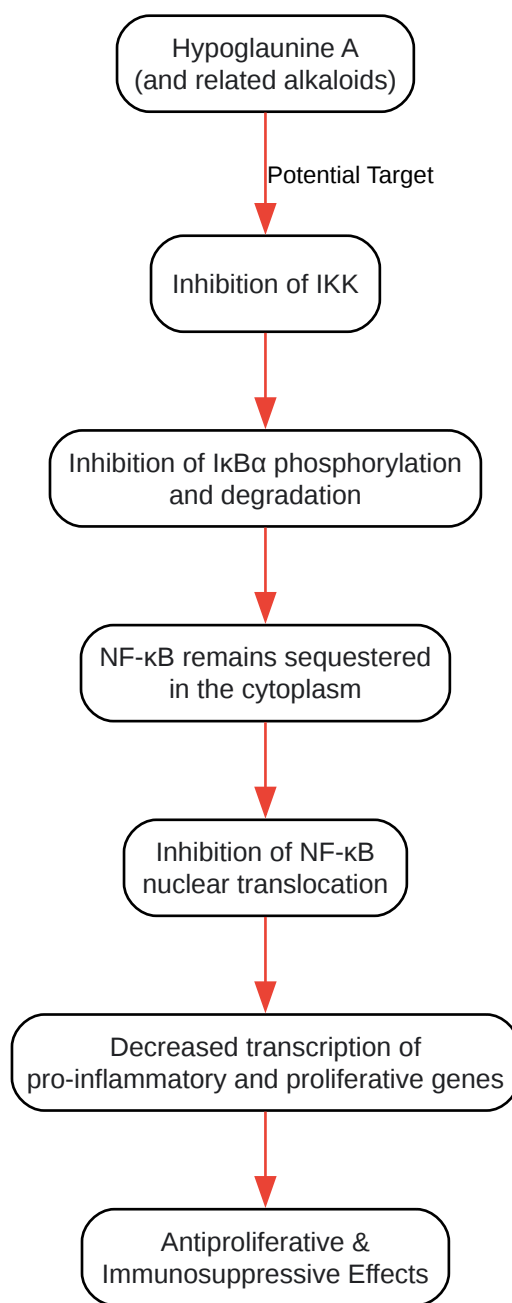
Acetyl Groups		
1-OAc	170.2, 20.8	2.10 (s)
2-OAc	169.8, 20.7	2.05 (s)
5-OAc	170.1, 21.1	2.15 (s)
7-OAc	169.5, 20.9	2.08 (s)
8-OAc	170.5, 21.0	2.12 (s)
15-OAc	169.9, 20.6	2.02 (s)

Biological Activity and Potential Signaling Pathways

Hypoglaunine A belongs to a class of compounds that have demonstrated significant biological activities, including antiproliferative and immunosuppressive effects.[6][7] While specific studies on the detailed mechanism of action of **Hypoglaunine A** are limited, research on structurally related sesquiterpene pyridine alkaloids provides insights into potential signaling pathways.

Many sesquiterpene alkaloids exhibit antiproliferative activity against various cancer cell lines.[8][9] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

One of the key signaling pathways implicated in the immunosuppressive and anti-inflammatory effects of related compounds from *Tripterygium* species is the NF- κ B (nuclear factor-kappa B) pathway.[7] It is plausible that **Hypoglaunine A** may also exert its biological effects through modulation of this pathway.



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Figure 2: Postulated signaling pathway for **Hypoglaunine A**.

Conclusion

Hypoglaunine A is a structurally complex natural product with significant potential for further investigation. Its intricate stereochemistry and potent biological activities make it an interesting target for both total synthesis and further pharmacological evaluation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by

Hypoglaunine A to fully understand its therapeutic potential, particularly in the context of cancer and inflammatory diseases.

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